

# What is the difference between Tiflorex and flutiorex

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# An In-depth Technical Guide to Tiflorex (Flutiorex)

# A Comprehensive Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction

**Tiflorex**, also known as flutiorex, is a stimulant amphetamine derivative that was investigated as a potential appetite suppressant in the 1970s.[1] Structurally related to fenfluramine, **Tiflorex** progressed to Phase II clinical trials but its development appears to have been discontinued.[1] This technical guide provides a comprehensive overview of the available scientific data on **Tiflorex**, including its chemical properties, proposed mechanism of action, pharmacokinetics, and clinical findings. Due to the limited availability of direct receptor binding data for **Tiflorex**, this guide incorporates data from its close structural analog, fenfluramine, and its active metabolite, norfenfluramine, to infer its pharmacological profile.

## **Chemical and Physical Properties**

**Tiflorex** is a racemic mixture with the chemical name (RS)-N-ethyl-1-{3-[(trifluoromethyl)thio]phenyl}propan-2-amine.[1]



Property	Value	Source
Molecular Formula	C12H16F3NS	[1]
Molar Mass	263.32 g·mol−1	[1]
CAS Number	53993-67-2	[1]
IUPAC Name	(RS)-N-ethyl-1-{3- [(trifluoromethyl)thio]phenyl}pro pan-2-amine	[1]

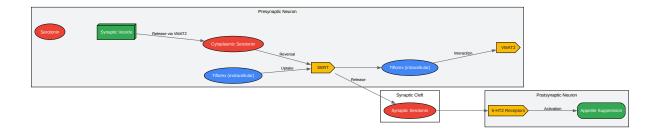
## **Proposed Mechanism of Action**

While the mechanism of action of **Tiflorex** has not been extensively studied, it is presumed to be similar to that of fenfluramine.[1] Fenfluramine and its active metabolite, norfenfluramine, are known to act as serotonin-releasing agents and also exhibit agonist activity at certain serotonin receptors.[1][2][3] The primary mechanism is believed to be the release of serotonin from presynaptic terminals, which in turn activates serotonin receptors involved in the regulation of appetite.

Given the structural similarity, **Tiflorex** is likely a selective serotonin-releasing agent (SSRA). The proposed signaling pathway involves the following steps:

- Uptake into Presynaptic Neuron: Tiflorex enters the presynaptic neuron via the serotonin transporter (SERT).
- Vesicular Monoamine Transporter 2 (VMAT2) Interaction: Inside the neuron, Tiflorex interacts with VMAT2 on synaptic vesicles, leading to the release of serotonin into the cytoplasm.
- SERT Reversal: The increased cytoplasmic serotonin concentration causes a reversal of the SERT direction of transport, releasing serotonin into the synaptic cleft.
- Receptor Activation: The elevated synaptic serotonin levels lead to the activation of
  postsynaptic serotonin receptors, particularly those in the 5-HT2 family, which are implicated
  in appetite control.





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Caption: Proposed mechanism of Tiflorex-induced serotonin release.

## **Pharmacological Profile**

As direct binding affinity data for **Tiflorex** is unavailable, the following tables summarize the binding affinities (Ki, nM) of its structural analog, fenfluramine, and its active metabolite, norfenfluramine, at various receptors. This data provides insight into the likely receptor interaction profile of **Tiflorex**.

Table 1: Binding Affinity (Ki, nM) of Fenfluramine and Norfenfluramine at Serotonin Receptors



Receptor	Fenfluramine Ki (nM)	Norfenfluramine Ki (nM)	Reference
5-HT2A	Weak	Moderate Affinity	[2]
5-HT2B	Weak	High Affinity	[2]
5-HT2C	Weak	High Affinity	[2]
5-HT1A	≥30% binding	≥30% binding	[4]

Table 2: Binding Affinity (Ki, nM) of Fenfluramine at Other Receptors

Receptor/Transporter	Ki (nM)	Reference
σ1	266	[4]
β2-adrenergic	17,500	[4]
Muscarinic M1	≥30% binding	[4]
Sodium Channels	≥30% binding	[4]

## **Pharmacokinetics**

Studies in rats have provided insights into the pharmacokinetic profile of **Tiflorex**.

Table 3: Pharmacokinetic Parameters of **Tiflorex** in Rats

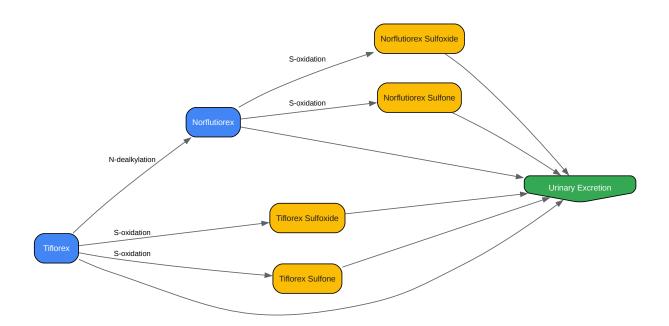


Parameter	Value	Reference
Absorption	Rapidly absorbed orally	[5]
Time to Maximum Plasma Concentration	Within 30 minutes	[5]
Bioavailability	Low (30%)	[5]
Plasma Half-life (elimination)	7.5 hours	[5]
Excretion	>70% in urine within 48 hours	[5]
Biliary Excretion	A probable route of elimination	[5]

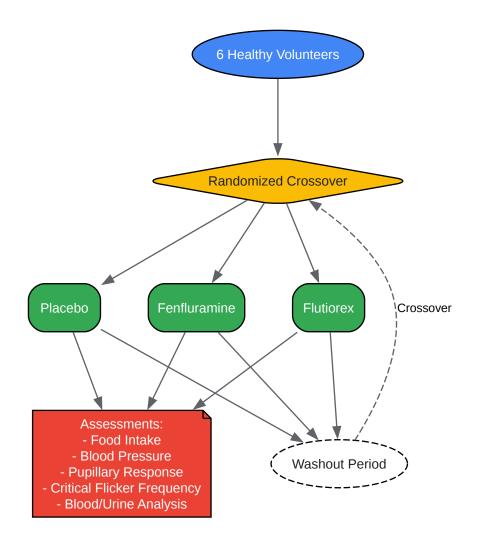
## Metabolism

The primary metabolic pathway for **Tiflorex** in rats is N-dealkylation to its active metabolite, norflutiorex. Both **Tiflorex** and norflutiorex undergo S-oxidation to form sulfoxides and sulfones. [5]









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